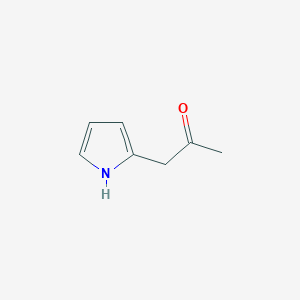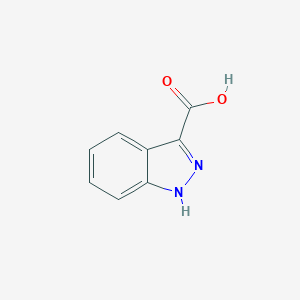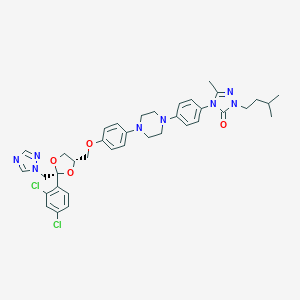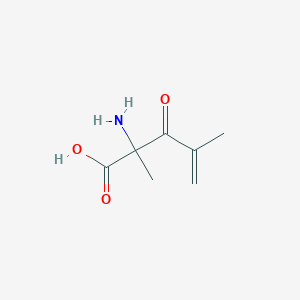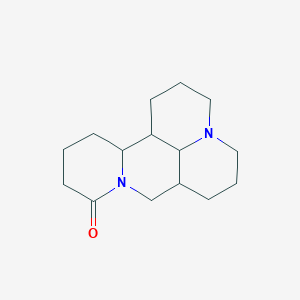
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, also known as DHPM, is a heterocyclic compound that has gained popularity in recent years due to its versatile applications in scientific research. DHPM is synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives varies depending on the compound's pharmacological activity. This compound derivatives have been shown to inhibit enzymes, modulate ion channels, and interact with receptors. For example, this compound derivatives have been shown to inhibit dihydrofolate reductase, which is essential for DNA synthesis in cancer cells. This compound derivatives have also been shown to modulate voltage-gated calcium channels, which play a crucial role in neurotransmitter release.
Biochemical and Physiological Effects
This compound derivatives have been shown to have diverse biochemical and physiological effects. For example, this compound derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. This compound derivatives have also been shown to reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer several advantages for lab experiments. This compound derivatives are easy to synthesize, and their structure can be easily modified to develop novel compounds. This compound derivatives also offer good solubility in various solvents, which is crucial for drug development. However, this compound derivatives also have limitations, including low bioavailability, poor stability, and toxicity concerns.
Direcciones Futuras
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer vast potential for future research. Future research directions include developing novel this compound derivatives with enhanced pharmacological activities, improving the bioavailability and stability of this compound derivatives, and studying the mechanism of action of this compound derivatives in more detail. This compound derivatives also offer potential as imaging agents for various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a versatile compound that has gained popularity in recent years due to its diverse applications in scientific research. This compound derivatives offer potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents, among others. The synthesis method of this compound has been optimized to yield high purity and yield. This compound derivatives have diverse biochemical and physiological effects and offer advantages and limitations for lab experiments. Future research directions include developing novel this compound derivatives with enhanced pharmacological activities, improving the bioavailability and stability of this compound derivatives, and studying the mechanism of action of this compound derivatives in more detail.
Métodos De Síntesis
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can be synthesized using various methods, including the Biginelli reaction, Hantzsch reaction, and Gewald reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an aldehyde, and a cyanoacetate in the presence of a catalyst. These methods have been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been extensively used in scientific research, particularly in drug discovery and development. This compound derivatives have shown potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents. This compound derivatives have also been studied for their potential as anti-diabetic, anti-tubercular, and anti-oxidant agents. The unique structure of this compound allows for the development of novel compounds with diverse pharmacological activities.
Propiedades
Número CAS |
109831-83-6 |
|---|---|
Fórmula molecular |
C5H4N4O |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
4-amino-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4O/c6-1-3-4(7)8-2-9-5(3)10/h2H,(H3,7,8,9,10) |
Clave InChI |
GKNRELVWAMNDAS-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC(=O)C(=C(N1)N)C#N |
SMILES |
C1=NC(=C(C(=O)N1)C#N)N |
SMILES canónico |
C1=NC(=O)C(=C(N1)N)C#N |
Sinónimos |
5-Pyrimidinecarbonitrile, 6-amino-1,4-dihydro-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
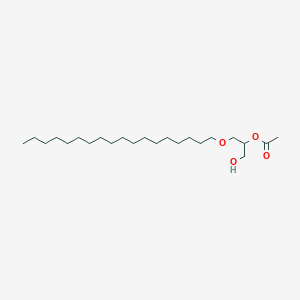
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)

